molecular formula C18H17N7O3 B2685599 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034325-16-9

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2685599
CAS No.: 2034325-16-9
M. Wt: 379.38
InChI Key: NOESHDWIBROJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 4. The triazolo-pyridazine moiety is linked via a methyl group to a propanamide chain terminating in a 4-oxoquinazolin-3(4H)-yl group.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c1-28-17-7-6-14-21-22-15(25(14)23-17)10-19-16(26)8-9-24-11-20-13-5-3-2-4-12(13)18(24)27/h2-7,11H,8-10H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESHDWIBROJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CCN3C=NC4=CC=CC=C4C3=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core linked to a quinazoline moiety, which contributes to its diverse biological profile. The molecular formula is C16H16N6O2C_{16}H_{16}N_6O_2, with a molecular weight of approximately 336.34 g/mol. Its unique structural features suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and quinazoline rings exhibit a range of biological activities, including:

  • Anticancer Properties : Many derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Activity : Some studies suggest effectiveness against bacterial strains.
  • Inhibition of Kinases : Potential to inhibit specific kinases involved in cancer progression.

The mechanisms through which this compound exerts its effects include:

  • Tubulin Inhibition : Similar to combretastatin A-4 (CA-4), it may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • Kinase Inhibition : The compound has shown potential as an inhibitor of c-Met kinase, which is implicated in tumor growth and metastasis.
  • Protein Binding : Interaction with BET proteins can downregulate oncogenes like c-Myc.

Case Studies and Experimental Data

  • Antiproliferative Activity : A study evaluating various triazolo-pyridazine derivatives found that compounds similar to this compound exhibited moderate to potent antiproliferative activity against cancer cell lines such as A549 (lung cancer) and SGC-7901 (gastric cancer) with IC50 values ranging from 0.008 to 0.014 µM for the most active derivatives .
  • Kinase Inhibition Assays : Compounds were tested for their ability to inhibit c-Met kinase activity in vitro. Notably, one derivative showed an IC50 value comparable to Foretinib (0.090 µM), indicating strong inhibitory potential .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Activities
N-(5-chloro-benzothiophen)acetamideContains thioether linkagesAnticancer
7-bromo-[1,2,4]triazolo[4,3-a][1,4]benzodiazepineBenzodiazepine core structureCNS activity
N-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin)isonicotinamideTriazole-pyridazine structureAntimicrobial

Comparison with Similar Compounds

Compound 1

  • Structural Difference : The acetamide side chain terminates in a 6-oxopyridazin-1(6H)-yl group instead of a 4-oxoquinazolinyl moiety.
  • The shorter acetamide chain may decrease solubility compared to the target compound’s propanamide linker.

Compound 2

  • Structural Difference : The propanamide chain connects to a 1-methylbenzimidazole-ethyl group.
  • Impact: The benzimidazole moiety introduces a planar, aromatic system that could enhance DNA intercalation or protein binding.

Compound 3

  • Structural Difference : A butanamide linker replaces the propanamide, terminating in a thiazol-pyridinyl group.
  • Impact : The extended alkyl chain increases molecular flexibility, which might improve conformational adaptability to binding pockets. The thiazole-pyridine system offers additional hydrogen-bonding and metal-coordination sites, suggesting utility in metalloenzyme inhibition .

Hypothetical Pharmacokinetic Profiles

  • Target Compound : The 4-oxoquinazolinyl group may confer moderate solubility due to its polar carbonyl group, while the triazolo-pyridazine core could limit oral bioavailability due to high rigidity.
  • Compound 2 : Higher lipophilicity (logP ~2.5 estimated) from the benzimidazole may favor blood-brain barrier penetration but increase metabolic instability.
  • Compound 3 : The thiazole ring’s sulfur atom could enhance metabolic resistance compared to oxygen-containing analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.